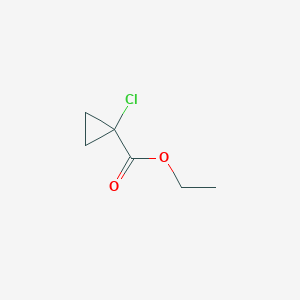
Ethyl 1-chlorocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-chlorocyclopropane-1-carboxylate is an organic compound with the molecular formula C₆H₉ClO₂. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a chlorine atom attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-chlorocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with 1-chlorocyclopropane under the influence of a catalyst such as rhodium or copper. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction Reactions: The compound can be reduced to ethyl cyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Ethyl 1-aminocyclopropane-1-carboxylate, ethyl 1-hydroxycyclopropane-1-carboxylate.
Reduction: Ethyl cyclopropane-1-carboxylate.
Oxidation: Ethyl 1-chlorocyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 1-chlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-chlorocyclopropane-1-carboxylate involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclopropane ring’s strain energy makes it highly reactive, facilitating various chemical transformations. Molecular targets and pathways include nucleophilic substitution at the chlorine atom and ring-opening reactions under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl cyclopropane-1-carboxylate
- 1-Chlorocyclopropane-1-carboxylic acid
- Ethyl 1-bromocyclopropane-1-carboxylate
Highlighting Uniqueness
Ethyl 1-chlorocyclopropane-1-carboxylate is unique due to the presence of both an ester group and a chlorine atom on the cyclopropane ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
Propiedades
IUPAC Name |
ethyl 1-chlorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIAZWNCSCWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)
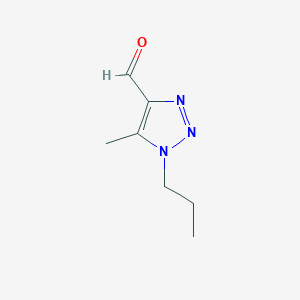
![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
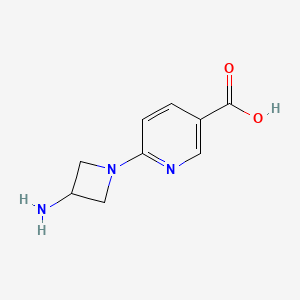

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
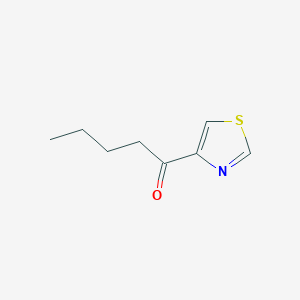
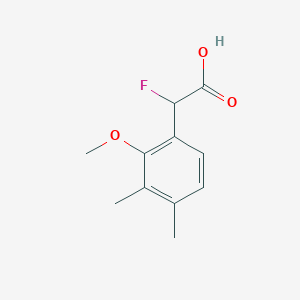
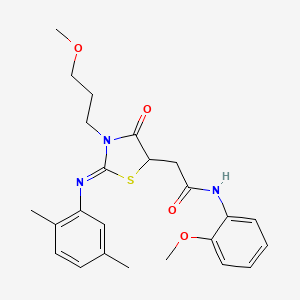
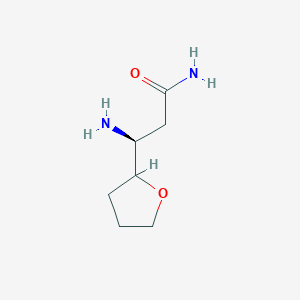
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)
